molecular formula C19H16FNO5 B2742509 4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903858-01-5

4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

カタログ番号 B2742509
CAS番号: 903858-01-5
分子量: 357.337
InChIキー: WYCBWFIZLYLONW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of benzo[b][1,4]oxazepine . Benzo[b][1,4]oxazepines are a rare class of benzoxazepine derivatives .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been used to prepare a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .


Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazepine derivatives is complex and includes a benzene ring fused with a seven-membered ring containing an oxygen and a nitrogen atom . The specific structure of “4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[b][1,4]oxazepine derivatives involve the reaction of 2-aminophenols with alkynones . This reaction forms an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .

科学的研究の応用

Benzodiazepine Research and Applications

Benzodiazepines, including compounds with specific structural characteristics similar to the one mentioned, are extensively studied for their pharmacokinetic properties, receptor binding affinities, and potential therapeutic applications. Research in this area focuses on understanding the metabolic pathways, identifying potential therapeutic targets, and exploring the safety profiles of these compounds.

  • Pharmacokinetics and Metabolism : Studies on compounds like oxazepam highlight the importance of understanding the metabolic pathways and elimination characteristics of benzodiazepines, especially in the context of liver diseases. Such research provides insights into safe medication use in populations with compromised liver function (Shull et al., 1976).

  • Receptor Binding and Imaging : Investigations into the binding potentials of compounds structurally related to benzodiazepines, for instance, studies using PET imaging with radioligands like [(18)F]p-MPPF, offer valuable data on receptor distributions and densities in the human brain, aiding in the diagnosis and study of neuropsychiatric conditions (Passchier et al., 2000).

  • Therapeutic Uses and Safety Profiles : The clinical utility of benzodiazepines in anesthesia, as sedatives, and in the treatment of conditions such as anxiety and insomnia, is well documented. Research continues to explore the safety profiles, efficacy, and potential side effects of these compounds to optimize their use in clinical settings. For example, midazolam has been compared with other sedatives for its effects on systemic vascular resistance during surgery, highlighting the nuances in pharmacological actions between different benzodiazepines (Samuelson et al., 1981).

  • Innovative Applications : Beyond traditional uses, research into benzodiazepines and related compounds encompasses their role in addressing complex health issues, such as neurodegenerative diseases, by targeting specific receptors and pathways. The development of novel PET tracers for in vivo visualization of disease markers, as in the study of alpha-synuclein deposition in multiple system atrophy, exemplifies the potential of these compounds in advancing diagnostic and therapeutic strategies (Kikuchi et al., 2010).

将来の方向性

The future directions for research on “4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” and similar compounds could include the development of new synthetic protocols to construct DBO and DBO derivatives . These methods will serve as a guide to chemists in developing DBO derivatives of pharmacological interest .

特性

IUPAC Name

4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c1-2-25-17-8-7-12(20)9-14(17)15(22)10-21-18(23)11-26-16-6-4-3-5-13(16)19(21)24/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCBWFIZLYLONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。